molecular formula C13H18N6O2S B2752681 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1788533-07-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2752681
CAS RN: 1788533-07-2
M. Wt: 322.39
InChI Key: YDVGEWNFOOIVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide” is a chemical compound that belongs to the class of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . The synthesis of this specific compound is not detailed in the available literature.

Scientific Research Applications

Anticancer Agents

The compound could be used in the development of covalent anticancer agents . The success of targeted covalent inhibitors (TCIs) for treating cancers has spurred the search for novel scaffolds to install covalent warheads .

Antifungal Activity

The compound could have potential antifungal activity . The testing of this activity is usually measured in terms of the diameters of the zones of inhibition .

Inhibitory Activity Against Cancer Cell Lines

The compound could exhibit promising inhibitory activity over most of the cancer cell lines . The most remarkable effects were observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .

Fluorescent Properties

The compound could have excellent fluorescence properties . 1,3,5-Triarylpyrazoline compounds have excellent fluorescence and better hole transport characteristics, thermal stability and washing resistance .

Biological Applications

The compound could have multifarious biological applications . Imidazo [1,2- a ]pyrazine acts as a versatile scaffold in organic synthesis and drug development .

Antidepressants

Pyrazoline derivatives have been used in certain antidepressants . Due to the wide range of applications of nitroxides in chemistry, biology and material sciences, rapid access to heterocycles with complex and diverse nitroxides has attracted considerable attention in chemical genetics research .

Antihypertensive Drug Molecules

Pyrazoline derivatives have been used in antihypertensive drug molecules . These compounds are widely applied to clinical practice, such as treating diseases of antitumor, anti-proliferative, anti-inflammatory, anti-angiogenic, nitric oxide carrier, antiviral and antibacterial .

Anti-arrhythmic

Pyrazoline derivatives have been used as anti-arrhythmic . These compounds have good activities in antibacterial, anticancer, anticonvulsant, antidepressant and anti-inflammatory .

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-10-13(11(2)17(3)16-10)22(20,21)15-6-7-18-8-9-19-12(18)4-5-14-19/h4-5,8-9,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVGEWNFOOIVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.